

An In-depth Technical Guide on the Chemical Structure of Glycylglycine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Glycylglycine hydrochloride

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This technical guide provides a comprehensive overview of the chemical structure of **Glycylglycine hydrochloride**, a dipeptide of significant interest in various scientific and pharmaceutical domains.

Glycylglycine hydrochloride is the hydrochloride salt of glycylglycine, the simplest dipeptide, formed from two glycine molecules.^[1] Its structure and properties have been well-characterized by various analytical techniques, providing a solid foundation for its application in research and development.

Chemical Identity

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 2-[(2-aminoacetyl)amino]acetic acid;hydrochloride ^[2] |
| Molecular Formula | C4H9ClN2O3 ^[2] |
| Molecular Weight | 168.58 g/mol ^[2] |
| CAS Number | 13059-60-4 ^[2] |
| SMILES | C(NCC(O)=O)(CN)=O.Cl ^[1] |
| InChI Key | YHBAZQDEMYQPJL-UHFFFAOYSA-N ^[1] |

Structural Visualization

The fundamental structure of **Glycylglycine hydrochloride** comprises a dipeptide backbone with a hydrochloride salt.

Caption: 2D structure of **Glycylglycine hydrochloride**.

Crystallographic Data

The crystal structure of **Glycylglycine hydrochloride** has been determined by X-ray diffraction, revealing a monoclinic space group P21/c.[3] The unit cell contains four molecules of the dipeptide hydrochloride and four molecules of water.[3]

Table 1: Unit Cell Parameters of **Glycylglycine Hydrochloride** Monohydrate at 22°±3°C[3]

| Parameter | Value |
|-------------------------|-------------------------|
| a | 8.813 ± 0.003 Å |
| b | 9.755 ± 0.005 Å |
| c | 9.788 ± 0.003 Å |
| β | 104.10° ± 0.02° |
| Z (molecules/unit cell) | 4 |
| Space Group | P21/c |
| Calculated Density | 1.513 g/cm ³ |
| Observed Density | 1.51 g/cm ³ |

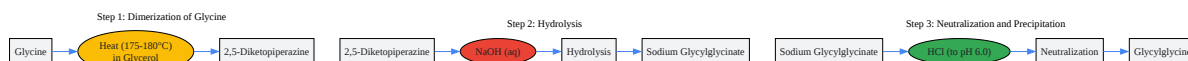
Table 2: Selected Bond Distances and Angles[3]

| Bond | Distance (Å) | Angle | Angle (°) |
|----------------|--------------|----------------|-----------|
| C(1)-N(1) | 1.488 | N(1)-C(1)-C(2) | 111.9 |
| C(1)-C(2) | 1.523 | C(1)-C(2)-N(2) | 115.8 |
| C(2)-N(2) | 1.331 | C(1)-C(2)-O(1) | 120.9 |
| C(2)-O(1) | 1.240 | N(2)-C(2)-O(1) | 123.3 |
| N(2)-C(3) | 1.450 | C(2)-N(2)-C(3) | 122.1 |
| C(3)-C(4) | 1.516 | N(2)-C(3)-C(4) | 113.2 |
| C(4)-O(2) | 1.245 | C(3)-C(4)-O(2) | 117.8 |
| C(4)-O(3) | 1.258 | C(3)-C(4)-O(3) | 117.0 |
| O(2)-C(4)-O(3) | 125.2 | | |

Note: Atom numbering is based on the crystallographic study by Parthasarathy (1969).

Experimental Protocols

A common method for synthesizing glycylglycine involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride).



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Caption: Synthesis of Glycylglycine from Glycine.

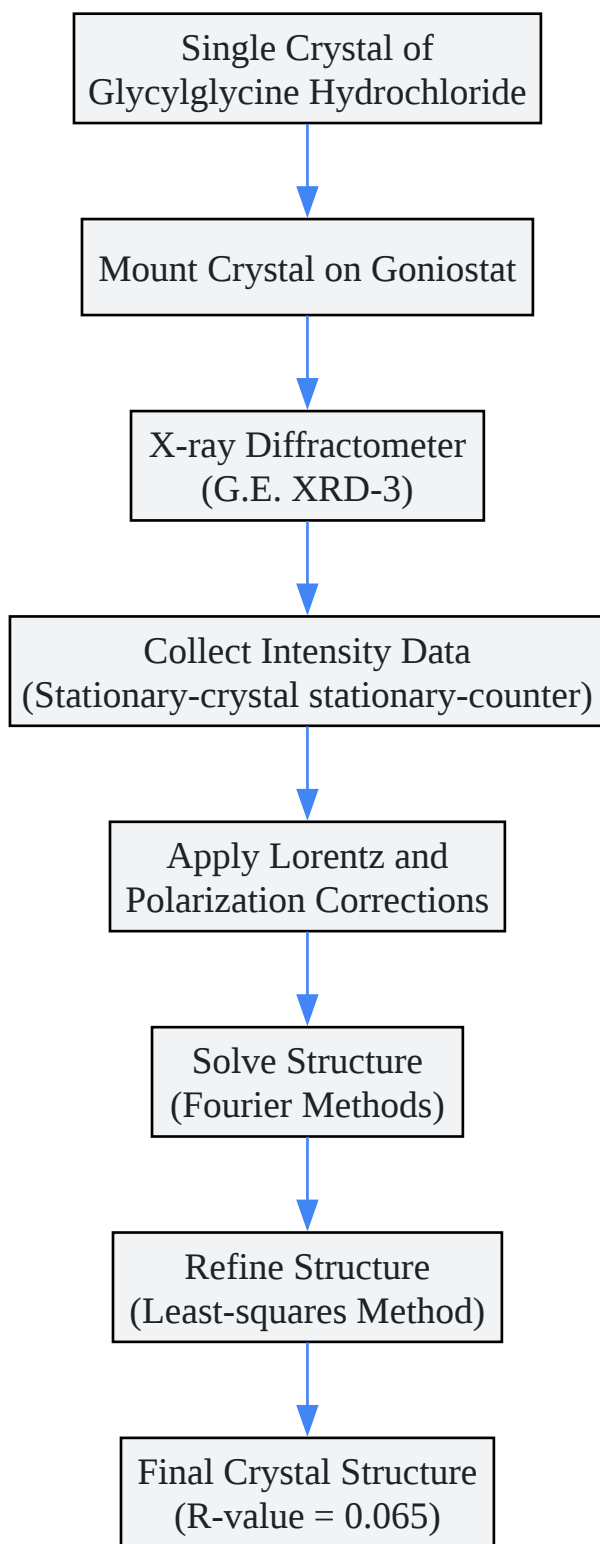
The historical synthesis by Fischer and Fourné involved boiling 2,5-diketopiperazine with hydrochloric acid.[4] A patented method describes the reaction of glycine in glycerol at 175-

180°C to form 2,5-diketopiperazine, which is then hydrolyzed with NaOH and subsequently neutralized with HCl to a pH of 6.0 to yield glycylglycine.[5]

Single crystals of **Glycylglycine hydrochloride** suitable for X-ray diffraction can be obtained by the slow evaporation of an aqueous solution of **glycylglycine hydrochloride**. [6] Purification can be achieved by recrystallization from 95% ethanol. [6][7]

The determination of the crystal structure of **Glycylglycine hydrochloride** involved the following key steps:[3]

- **Crystal Mounting:** A suitable single crystal was mounted with its [3] axis along the ϕ axis of a goniostat.
- **Data Collection:** Three-dimensional intensity data were collected using a G.E. XRD-3 diffractometer equipped with a goniostat. The stationary-crystal stationary-counter method was employed with Cu K α radiation ($\lambda = 1.54051 \text{ \AA}$) up to a limit of $2\theta = 140^\circ$.
- **Data Processing:** The collected intensities were corrected for Lorentz and polarization factors.
- **Structure Solution and Refinement:** The structure was solved and refined using Fourier and least-squares methods, resulting in a final R-value of 0.065.



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Structure of Glycylglycine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076457#exploring-the-chemical-structure-of-glycylglycine-hydrochloride>]

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